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Compound of Interest

Compound Name: AM841

Cat. No.: B15617668

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMB841 is a potent, peripherally restricted, and irreversible agonist of the cannabinoid 1 (CB1)
receptor.[1][2] Its unique covalent binding mechanism and limited central nervous system
penetration make it a valuable research tool for investigating the peripheral actions of the
endocannabinoid system, particularly in the context of gastrointestinal (GI) motility and pain.[1]
[3][4] These application notes provide detailed protocols for the effective administration of
AMB841 to rodents in a research setting.

Data Presentation
Table 1: In Vivo Efficacy of AM841 in Mice
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Effective Dose

Parameter Range (mg/kg, Vehicle Key Findings Reference
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Table 2: In Vivo Efficacy of AM841 in Rats
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Effective Dose . -
Parameter Vehicle Key Findings Reference

(mglkg, i.p.)

Dose-
dependently
reduced gastric
emptying and
intestinal transit.
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Gastric Emptying ] )
) Tocrisolve® in 0.1 mg/kg
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saline solution AM841 was

Transit Inhibition
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any signs of the

cannabinoid
o ] ] tetrad (analgesia,
Cannabinoid Tocrisolve® in
0.1 ) ) catalepsy, [3]
Tetrad saline solution

hypothermia) at
a dose that
potently reduced

Gl motility.

Signaling Pathway

AMB841 is a high-affinity electrophilic ligand that acts as a covalent agonist at the CB1 receptor.
[5][6][7] It forms an irreversible bond with a specific cysteine residue within the sixth
transmembrane helix of the receptor.[6][8][9] This covalent interaction leads to sustained
receptor activation. The activation of the CB1 receptor, a G-protein coupled receptor, initiates
downstream signaling cascades that ultimately result in the observed physiological effects,
such as the inhibition of gastrointestinal motility.[1][5]
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AMB841 Signaling Pathway

Experimental Protocols

Protocol 1: Assessment of Upper Gastrointestinal
Transit in Mice

Materials:

AM841

Vehicle (e.g., Emulphor:ethanol:saline (1:1:18) with 3% DMSO)

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

Male CD1 or C57BL/6 mice (25-30 g)

Gavage needles

Dissection tools

Procedure:

o Acclimatize mice to the housing conditions for at least one week with ad libitum access to
food and water.[1]

o On the day of the experiment, fast the mice for 12-18 hours with free access to water.
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o Administer AM841 or vehicle via intraperitoneal (i.p.) injection.[1] A typical injection volume is
0.2 mL.[1]

o After a predetermined pretreatment time (e.g., 20 minutes), administer the charcoal meal
orally via gavage (e.g., 0.2 mL per mouse).[1]

o After a set time (e.g., 15 minutes), euthanize the mice by an approved method (e.g., cervical
dislocation).

» Immediately dissect the abdomen and carefully remove the small intestine from the pyloric
sphincter to the cecum.

e Lay the intestine flat and measure the total length.
e Measure the distance traveled by the charcoal front.

o Calculate the percent transit as: (distance traveled by charcoal / total length of small
intestine) x 100.

Protocol 2: Cannabinoid Tetrad Assessment in Rodents

This protocol assesses the central effects of a compound by measuring four characteristic
signs: hypomotility, analgesia, catalepsy, and hypothermia.[1][3]

2.1 Spontaneous Locomotor Activity (Hypomotility)
o Acclimatize the mice to the locomotor activity boxes.[1]
o Administer AM841, a positive control (e.g., WIN 55,212-2), or vehicle via i.p. injection.[1]

o After a set time (e.g., 20 minutes), place the individual mice into the locomotor activity
apparatus.[1]

e Record the locomotor activity (e.g., beam breaks or distance traveled) for a defined period
(e.g., 10 minutes).[1]

2.2 Analgesia (Hot Plate Test)
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» Establish a baseline pain threshold for each mouse using a thermal analgesia meter (hot
plate) set to a specific temperature (e.g., 55°C).[1] The endpoint is a behavioral response
such as licking or flicking of the hind paws or jumping.[1] Implement a cut-off time (e.g., 30
seconds) to prevent tissue damage.[1]

o Administer AM841, a positive control, or vehicle i.p.

o At the time of expected peak effect (e.g., 20 minutes post-injection), re-assess the pain
threshold on the hot plate.[1]

2.3 Hypothermia
» Measure the baseline rectal temperature of each rodent using a digital thermometer.
o Administer AM841, a positive control, or vehicle i.p.

o Measure the rectal temperature at specified time points after injection (e.g., 30, 60, 90, and
120 minutes).

Protocol 3: Radiographic Analysis of Gastrointestinal
Motility in Rats

Materials:

« AM841

¢ Vehicle (e.qg., Tocrisolve® in saline solution)
o Contrast agent (e.g., Barium sulfate, 2 g/mL)
o Male Wistar rats (240-300 g)

e X-ray equipment

e Gavage needles

Procedure:
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» Fast rats overnight with free access to water.
o Administer AM841 or vehicle via i.p. injection.[3]

o Immediately after, administer the barium sulfate contrast agent via oral gavage (e.g., 2.5
mL).[3]

o Take X-ray images at various time points after barium administration (e.g., 0, 1, 2, 4, 6, 8,
and 10 hours) to visualize the movement of the contrast agent through the stomach, small
intestine, cecum, and colorectum.[3]

Analyze the images to quantify gastric emptying and intestinal transit.

Experimental Workflow Diagram
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In Vivo Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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